3-Cyclopropoxy-6-iodo-2-methoxypyridine
Description
3-Cyclopropoxy-6-iodo-2-methoxypyridine is a substituted pyridine derivative characterized by three functional groups: a cyclopropoxy substituent at position 3, an iodine atom at position 6, and a methoxy group at position 2. For instance, methoxy-substituted pyridines are commonly prepared via nucleophilic substitution or Ullmann-type coupling reactions . The cyclopropoxy group may be introduced through alkoxylation using cyclopropanol under basic conditions, while iodination could follow established protocols for aromatic halogenation .
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-iodo-2-methoxypyridine |
InChI |
InChI=1S/C9H10INO2/c1-12-9-7(13-6-2-3-6)4-5-8(10)11-9/h4-6H,2-3H2,1H3 |
InChI Key |
NYPOMZGBHRNPFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)I)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxy-6-iodo-2-methoxypyridine typically involves the introduction of the cyclopropoxy, iodine, and methoxy groups onto the pyridine ring through a series of chemical reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Introduction of the Iodine Atom: The iodine atom can be introduced through iodination reactions using reagents like iodine or N-iodosuccinimide.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through nucleophilic substitution reactions using cyclopropyl halides.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-Cyclopropoxy-6-iodo-2-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups. Reagents like hydrogen peroxide and sodium borohydride can be used for these reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropoxy-6-iodo-2-methoxypyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its structural features may contribute to its biological activity.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-iodo-2-methoxypyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3-Iodo-2-methoxy-5-methylpyridine
- Structure : Shares the iodine atom at position 6 and methoxy group at position 2 but replaces the cyclopropoxy group with a methyl group at position 4.
- Electronic Effects: Cyclopropoxy is an electron-donating group due to the strained cyclopropane ring, which may enhance electrophilic substitution reactivity compared to the less polar methyl group.
- Synthetic Relevance : Methyl-substituted pyridines like this are often intermediates in medicinal chemistry, but the cyclopropoxy variant may offer improved metabolic stability due to reduced enzymatic oxidation .
(2-Chloro-6-methoxypyridin-3-yl)methanol
- Structure : Features a chlorine atom at position 2, a methoxy group at position 6, and a hydroxymethyl group at position 3 (Similarity Score: 0.83) .
- Key Differences :
- Substituent Reactivity : Chlorine (a weaker leaving group) vs. iodine (a superior leaving group) impacts utility in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Solubility : The hydroxymethyl group enhances hydrophilicity, whereas the cyclopropoxy group in the target compound may reduce aqueous solubility.
- Applications : Chlorinated analogs are common in agrochemicals, while iodinated derivatives like the target compound are preferred in radiopharmaceuticals due to iodine’s isotopic versatility .
2-Chloro-4,6-dimethoxypyridine
- Structure : Contains chlorine at position 2 and methoxy groups at positions 4 and 6 (Similarity Score: 0.78) .
- Key Differences :
- Electronic Environment : Two methoxy groups create a more electron-rich aromatic system compared to the target compound’s mixed substituents.
- Synthetic Utility : Dimethoxy pyridines are often used as ligands in catalysis, whereas the iodine atom in the target compound makes it a candidate for further functionalization via metal-mediated reactions .
Research Implications
- The cyclopropoxy group’s unique steric and electronic profile distinguishes the target compound from methyl- or chloro-substituted analogs, suggesting niche applications in targeted drug delivery or catalysis.
- Further studies should explore the compound’s stability under physiological conditions and its performance in cross-coupling reactions relative to iodine-bearing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
